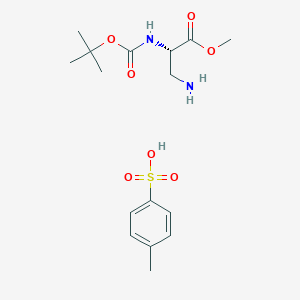

(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate tosylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate tosylate is a compound that features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. This compound is often utilized in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate tosylate typically involves the following steps:

Protection of the amine group: The starting material, (S)-3-amino-2-hydroxypropanoic acid, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amino acid.

Esterification: The Boc-protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.

Formation of the tosylate salt: The final step involves reacting the methyl ester with p-toluenesulfonic acid to form the tosylate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of flow microreactors has been shown to improve the efficiency and sustainability of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate tosylate undergoes various types of reactions, including:

Substitution reactions: The Boc-protected amine can undergo nucleophilic substitution reactions.

Deprotection reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Ester hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Ester hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for ester hydrolysis.

Major Products Formed

Deprotection: The major product is the free amine.

Ester hydrolysis: The major product is the carboxylic acid.

Aplicaciones Científicas De Investigación

(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate tosylate has several applications in scientific research:

Peptide synthesis: It is used as a building block in the synthesis of peptides and proteins.

Medicinal chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Bioconjugation: It is employed in the modification of biomolecules for various biotechnological applications.

Mecanismo De Acción

The mechanism of action of (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate tosylate primarily involves its role as a protected amino acid derivative. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation.

Comparación Con Compuestos Similares

Similar Compounds

- (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate

- (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)butanoate

Uniqueness

The tosylate salt form of (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate offers enhanced solubility and stability compared to its non-tosylate counterparts. This makes it particularly useful in certain synthetic applications where solubility and stability are critical factors.

Actividad Biológica

(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate tosylate, also known as (S)-Methyl 3-amino-2-((Boc)-amino)propanoate tosylate, is a compound of significant interest in biochemical research due to its potential therapeutic applications. This article explores its biological activity, synthesis, and research findings, emphasizing its role in enzymatic inhibition and other biological functions.

- Molecular Formula : C₉H₁₉ClN₂O₄

- Molecular Weight : 254.71 g/mol

- CAS Number : 181228-33-1

- Synonyms : Methyl (S)-2-(Boc-amino)-3-aminopropanoate hydrochloride

The compound exhibits biological activity primarily through its interaction with histone deacetylases (HDACs), which are crucial for regulating gene expression. HDACs remove acetyl groups from histone proteins, leading to a more compact chromatin structure and reduced gene expression. Inhibition of HDACs can result in increased acetylation of histones and subsequent activation of gene transcription.

HDAC Inhibition

Research has shown that compounds similar to this compound can selectively inhibit various HDAC isoforms. For instance, azumamide analogs have demonstrated potent inhibitory effects on HDAC1–3, with IC₅₀ values ranging from 14 to 67 nM . This suggests that this compound may possess similar inhibitory properties.

Case Study: HDAC Inhibition Profile

A study evaluating the biological activity of azumamide analogs, which share structural similarities with this compound, illustrated their selective inhibition of HDAC isoforms. The results indicated that modifications in the stereochemistry of the β-amino acid scaffold significantly influence inhibitory potency .

| Compound | HDAC Isoform | IC₅₀ (nM) |

|---|---|---|

| Azumamide C | HDAC1 | 14 |

| Azumamide E | HDAC2 | 20 |

| Azumamide A | HDAC3 | 67 |

| (S)-Methyl Compound | Hypothetical* | TBD |

*Note: The IC₅₀ for (S)-Methyl compound is not yet determined but is expected to be in a similar range based on structural analogies.

Synthesis and Stability

The synthesis of this compound involves several steps, including the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The compound is typically stored under inert conditions at low temperatures to maintain stability .

Propiedades

IUPAC Name |

methyl (2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4.C7H8O3S/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4;1-6-2-4-7(5-3-6)11(8,9)10/h6H,5,10H2,1-4H3,(H,11,13);2-5H,1H3,(H,8,9,10)/t6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBBALAKEQEUQA-RGMNGODLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)NC(CN)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)N[C@@H](CN)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.